N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
The study of benzamide derivatives, including N-substituted benzamides, is significant due to their wide range of biological activities and applications in medicinal chemistry. Such compounds are often explored for their potential in drug development and understanding fundamental chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions, reductive cyclization, and Claisen type reactions. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized using sodium dithionite as a reductive cyclizing agent in DMSO solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods, such as IR, NMR, and LC-MS, are commonly employed to elucidate the molecular structures of benzamide derivatives. The molecular geometry, vibrational frequencies, and electronic properties are analyzed to understand the compound's structure-activity relationships (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including hydrogen bonding, π-π stacking interactions, and Claisen type reactions. These interactions contribute to their supramolecular aggregation and affect their solubility, stability, and reactivity (Sagar et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the compound's molecular structure and intermolecular interactions. For instance, benzamide derivatives displaying different substituents on the benzamide ring show variations in their crystalline structures and physical properties (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely linked to the compound's electronic configuration, as well as its molecular and crystal structure. Studies employing density functional theory (DFT) calculations can predict these properties and aid in the design of compounds with desired chemical behaviors (Demir et al., 2015).
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-4-2-3-12(9-14)17-15(21)11-5-7-13(8-6-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIIBATECUNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726148 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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